molecular formula C10H15NO B166296 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile CAS No. 131488-86-3

2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile

Cat. No. B166296
M. Wt: 165.23 g/mol
InChI Key: VILTYDDIGXXGBZ-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile, also known as ADCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ADCA is a cyclobutane derivative that has been synthesized through different methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been found to exhibit antitumor activity and has been used as a starting material for the synthesis of potential anticancer agents. 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has also been used as a chiral building block in the synthesis of biologically active compounds. In materials science, 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been used as a precursor for the synthesis of cyclobutane-containing polymers with unique properties. In organic synthesis, 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been used as a starting material for the synthesis of various cyclobutane derivatives.

Mechanism Of Action

The mechanism of action of 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile is not fully understood. However, it is believed that 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile may exert its antitumor activity through the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.

Biochemical And Physiological Effects

2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been found to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has also been found to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli. In addition, 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been found to exhibit anti-inflammatory activity and has been used as a potential treatment for inflammatory diseases.

Advantages And Limitations For Lab Experiments

2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile also has some limitations, including its low solubility in water, which may limit its bioavailability and efficacy.

Future Directions

For the research and development of 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile include the synthesis of 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile derivatives with improved activity and selectivity, the development of 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile-based polymers, and the investigation of its potential use as a treatment for inflammatory diseases and bacterial infections.

Synthesis Methods

2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile can be synthesized through various methods, including the reaction of 2,3-dimethyl-2-butene with acrylonitrile and the reaction of 2,3-dimethyl-1,3-butadiene with acrylonitrile. The latter method involves the use of a palladium catalyst and results in higher yields of 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile. The synthesized 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile can be purified through recrystallization and column chromatography.

properties

CAS RN

131488-86-3

Product Name

2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile

InChI

InChI=1S/C10H15NO/c1-7(12)9-6-8(4-5-11)10(9,2)3/h8-9H,4,6H2,1-3H3/t8-,9+/m1/s1

InChI Key

VILTYDDIGXXGBZ-BDAKNGLRSA-N

Isomeric SMILES

CC(=O)[C@@H]1C[C@H](C1(C)C)CC#N

SMILES

CC(=O)C1CC(C1(C)C)CC#N

Canonical SMILES

CC(=O)C1CC(C1(C)C)CC#N

synonyms

Cyclobutaneacetonitrile, 3-acetyl-2,2-dimethyl-, (1S-trans)- (9CI)

Origin of Product

United States

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